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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and biological activity of TRAP-14 amide, a synthetic peptide corresponding to the N-terminal
14 amino acids of the human thrombin receptor. As a potent agonist of Protease-Activated
Receptor 1 (PAR-1), TRAP-14 amide is a critical tool in the study of platelet aggregation,
thrombosis, and related cardiovascular research. This document details its physicochemical
characteristics, provides a representative methodology for its solid-phase synthesis, and
illustrates its primary signaling pathway.

Chemical Properties

TRAP-14 amide is a linear peptide amide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-
Asn-Asp-Lys-Tyr-Glu-Pro-Phe-NH2.[1][2][3] Its fundamental chemical and physical properties
are summarized in the table below.
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Property Value Reference

H-Ser-Phe-Leu-Leu-Arg-Asn-

Sequence Pro-Asn-Asp-Lys-Tyr-Glu-Pro- [1112][3]
Phe-NH2

One-Letter Sequence SFLLRNPNDKYEPF-NH2 [3]

Molecular Formula C81H119N21022 [2][4]

Molecular Weight 1738.98 g/mol [2][4]

CAS Registry Number 141923-36-6 [3]

Typically supplied as a
Form i 1]
lyophilized powder

N Soluble in water (at least 1
Solubility ] o [5]
mg/mL with agitation)

Storage Store at -20°C [1][3]

Biological Activity and Mechanism of Action

TRAP-14 amide functions as a synthetic agonist for the Protease-Activated Receptor 1 (PAR-
1), mimicking the action of thrombin.[6] Thrombin activates PAR-1 by cleaving its extracellular
N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to
and activating the receptor.[6] TRAP-14 corresponds to this newly exposed sequence and can
directly activate PAR-1 without the need for proteolytic cleavage.[6]

Upon binding to PAR-1, a G-protein coupled receptor, TRAP-14 amide initiates a downstream
signaling cascade. This primarily involves the activation of Gg and G12/13 proteins.

e Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C(3 (PLCpB). PLC(3
then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
stores, while DAG activates protein kinase C (PKC).

e G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho guanine
nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This
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pathway is crucial for changes in cell shape and migration.

In platelets, this signaling cascade culminates in a conformational change of glycoprotein (GP)
lIb/llla receptors, leading to platelet aggregation and degranulation.[7][8] TRAP-14 amide has
been shown to induce platelet aggregation through ADP and MMP-2-dependent pathways.[7]

[8][°]

Signaling Pathway Diagram
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Caption: PAR-1 Signaling Cascade initiated by TRAP-14 Amide.

Synthesis of TRAP-14 Amide

The synthesis of TRAP-14 amide is typically achieved through solid-phase peptide synthesis
(SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the
sequential addition of protected amino acids to a growing peptide chain anchored to an
insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis

This protocol is a representative example and may require optimization based on the specific
laboratory setup and reagents.
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Materials:

Rink Amide MBHA resin
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, etc.)

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator base: DIPEA (N,N-Diisopropylethylamine)
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.qg.,
95:2.5:2.5 viviv)

Diethyl ether (cold)

Solid-phase peptide synthesis vessel
Shaker/vortexer

HPLC system for purification

Mass spectrometer for characterization

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

Fmoc Deprotection:

o Drain the DMF.

o Add the 20% piperidine in DMF solution to the resin.

o Agitate for 5 minutes. Drain.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13398968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Repeat the piperidine treatment for an additional 15-20 minutes.

o Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual
piperidine.

o Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-
terminus):

o In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin
substitution), HBTU (3 eq.), and HOBLt (3 eg.) in a minimal amount of DMF.

o Add DIPEA (6 eg.) to the amino acid solution to activate it.
o Immediately add the activated amino acid solution to the deprotected resin.
o Agitate the mixture for 1-2 hours at room temperature.

o Monitor the coupling reaction completion using a ninhydrin (Kaiser) test. If the test is
positive (blue beads), repeat the coupling step.

o Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5
times) and DCM (2-3 times).

e Final Fmoc Deprotection: After the final amino acid (Serine) has been coupled, perform a
final Fmoc deprotection as described in step 2.

o Cleavage and Deprotection:

o

Wash the resin with DCM and dry it under a stream of nitrogen.

[e]

Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

o

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from
the resin and removes the side-chain protecting groups.

o

Filter the resin and collect the filtrate containing the crude peptide.

» Peptide Precipitation and Purification:
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[e]

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl
ether.

o Centrifuge the mixture to pellet the peptide.
o Wash the peptide pellet with cold diethyl ether 2-3 times.
o Dry the crude peptide pellet under vacuum.

o Purify the peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC).

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
(e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Synthesis Workflow Diagram
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Caption: Solid-Phase Synthesis Workflow for TRAP-14 Amide.
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Conclusion

TRAP-14 amide is an indispensable research tool for investigating the roles of PAR-1 in
physiology and pathophysiology. Its well-defined chemical properties and established synthesis
route via Fmoc-based SPPS allow for its reliable production and application in a variety of
experimental settings. Understanding its mechanism of action through the Gq and G12/13
signaling pathways provides a solid foundation for its use in studies on thrombosis,
inflammation, and vascular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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